Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate
Overview
Description
Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with an oxolan-2-yl group and an ethyl ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The targets of a compound are the biological entities (usually proteins) that the compound interacts with. For pyrimidine derivatives, they have been shown to have a wide range of targets due to their diverse biological activities. For example, some pyrimidine derivatives have been found to have neuroprotective and anti-neuroinflammatory properties .
Mode of Action
This refers to how the compound interacts with its targets and the changes that result from this interaction. For instance, certain pyrimidine derivatives have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .
Biochemical Pathways
These are the series of chemical reactions that occur within a cell, in which the compound is involved. The pyrimidine derivatives mentioned earlier were found to inhibit the endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Result of Action
This describes the molecular and cellular effects of the compound’s action. In the case of the pyrimidine derivatives, they showed promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidine nucleotides . These interactions can influence the synthesis and regulation of nucleotides, impacting cellular functions and metabolic pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear factor kappa B (NF-kB) and activating transcription factor 4 (ATF4), which are key regulators of inflammatory responses and stress pathways . Additionally, it can affect the expression of genes involved in apoptosis and cell survival, thereby influencing cell fate and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of DHODH, thereby reducing the synthesis of pyrimidine nucleotides . This inhibition can lead to alterations in gene expression and cellular metabolism, impacting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s potential long-term impacts on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as DHODH, which plays a key role in the de novo synthesis of pyrimidine nucleotides . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the compound’s interactions with biomolecules and its overall efficacy in biochemical and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the condensation of ethyl cyanoacetate with a suitable oxolan-2-yl derivative under acidic conditions. The reaction conditions often require a strong acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Industry: Use in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Comparison with Similar Compounds
Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:
This compound: Similar structure but different substituents.
This compound: Different functional groups leading to varied reactivity and applications.
Properties
IUPAC Name |
ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-16-12(15)10-7-9(13-8(2)14-10)11-5-4-6-17-11/h7,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTHCCYOVGJLSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C2CCCO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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